molecular formula C8H10BBrO3 B2513748 5-Bromo-2-methoxy-4-methylphenylboronic acid CAS No. 2096336-26-2

5-Bromo-2-methoxy-4-methylphenylboronic acid

Cat. No.: B2513748
CAS No.: 2096336-26-2
M. Wt: 244.88
InChI Key: XELJRMLEIJXFPS-UHFFFAOYSA-N
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Mechanism of Action

Future Directions

As the interest in boronic acids and their derivatives in medicinal chemistry grows, it is expected that more research will be conducted to explore their potential applications. The preparation of compounds with this chemical group is relatively simple and well known, and extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methylphenylboronic acid typically involves the bromination of 2-methoxy-4-methylphenylboronic acid. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-methylphenylboronic acid in acetic acid at elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (bromo) groups allows for fine-tuning of reaction conditions and outcomes .

Properties

IUPAC Name

(5-bromo-2-methoxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJRMLEIJXFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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